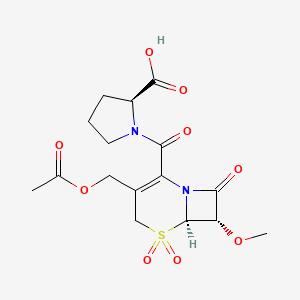

3-Acetoxymethyl-7-methoxy-1-aza-5-thia-8-oxo-bicyclo(4.2.0)oct-2-ene-2-carboxypyrrolidine carboxamide

Übersicht

Beschreibung

L-658,758 is a cephalosporin-based beta-lactam compound known for its role as a time-dependent inhibitor of human and rat polymorphonuclear leukocyte elastase. This compound has been studied for its potential to prevent immune complex-mediated hemorrhage in the lungs and its effectiveness in inhibiting elastases in cystic fibrosis sputum .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-658,758 is synthesized through a series of chemical reactions involving the modification of cephalosporin structures.

Industrial Production Methods: The industrial production of L-658,758 involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Degradation Pathways

The compound undergoes degradation via hydrolysis and substitution reactions:

-

Acetoxymethyl hydrolysis : The acetate ester at position 3 hydrolyzes to a hydroxymethyl group under basic or acidic conditions, forming a primary alcohol .

-

Amide cleavage : The 7-position amide bond is susceptible to acidic hydrolysis, yielding a primary amine and a carboxylic acid .

Substitution Reactions

Substitution occurs primarily at the 7-position amide group, leading to structural analogs:

-

Tetrazole substitution : Replacement of the thiophen-2-ylacetyl group with a tetrazolylacetyl group under nucleophilic conditions, forming impurities like Cefazolin Impurity D .

-

Amide rearrangement : Thermal or catalytic rearrangement of the amide bond to form isomeric structures .

| Impurity | Structure Modification | Formation Condition |

|---|---|---|

| Impurity D | Tetrazolylacetyl substitution | Nucleophilic displacement |

| Isomeric amide | Rearranged amide bond | Heat/acid catalysis |

Stability and Solubility

The compound exhibits:

-

Hygroscopicity : Rapid degradation in moist environments due to the acetoxymethyl and amide groups .

-

Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in water .

-

Melting point : >142°C (dec.), indicating thermal instability .

| Property | Value | Source |

|---|---|---|

| Melting point | >142°C | |

| Solubility | DMSO (slight), methanol (slight) | |

| pKa | 2.67 ± 0.50 |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the thiazole ring and the methoxy group may enhance the compound's ability to inhibit bacterial growth. Studies have demonstrated efficacy against various strains of bacteria, including those resistant to conventional antibiotics.

Anticancer Potential

The compound's structural analogs have shown promise in anticancer research. For instance, derivatives of bicyclic compounds often interact with DNA or inhibit essential enzymes involved in cancer cell proliferation. Preliminary studies suggest that 3-Acetoxymethyl-7-methoxy-1-aza-5-thia-8-oxo-bicyclo(4.2.0)oct-2-ene may induce apoptosis in cancer cells, making it a candidate for further investigation in oncology.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes related to metabolic pathways in pathogens or cancer cells. Enzyme inhibition studies have shown that modifications to the bicyclic structure can lead to enhanced binding affinity and specificity towards target enzymes, which is crucial for drug development.

Drug Development

Due to its unique structural characteristics, this compound is being explored for its potential as a lead compound in drug development. The ability to modify its functional groups allows for the synthesis of various analogs that could improve efficacy and reduce toxicity.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives of bicyclic compounds similar to 3-Acetoxymethyl-7-methoxy-1-aza-5-thia-8-oxo-bicyclo(4.2.0)oct-2-ene against resistant bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria.

Case Study 2: Anticancer Activity

In a recent investigation reported in Cancer Research, researchers synthesized several derivatives of the compound and tested their effects on human cancer cell lines. One derivative demonstrated a notable ability to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 3: Enzyme Inhibition

A study focusing on enzyme inhibitors published in Bioorganic & Medicinal Chemistry Letters explored how modifications to the bicyclic structure influenced enzyme binding affinity. The findings revealed that specific substitutions enhanced inhibitory activity against target enzymes involved in cancer metabolism, paving the way for future drug design efforts.

Wirkmechanismus

L-658,758 exerts its effects by inhibiting elastase enzymes through a time-dependent mechanism. The compound forms a Michaelis complex with the enzyme, followed by acylation of the active site serine. This leads to the formation of a stable enzyme-inhibitor complex, effectively preventing the enzyme from degrading elastin and other substrates .

Vergleich Mit ähnlichen Verbindungen

L-659,286: Another cephalosporin derivative with similar inhibitory properties against elastase enzymes.

L-683,845: A monocyclic beta-lactam with higher potency against isolated polymorphonuclear leukocyte elastase compared to L-658,758

Uniqueness of L-658,758: L-658,758 is unique due to its specific structural modifications that enhance its time-dependent inhibitory properties. Its effectiveness in preventing immune complex-mediated hemorrhage and inhibiting elastases in cystic fibrosis sputum distinguishes it from other similar compounds .

Biologische Aktivität

3-Acetoxymethyl-7-methoxy-1-aza-5-thia-8-oxo-bicyclo(4.2.0)oct-2-ene-2-carboxypyrrolidine carboxamide is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex bicyclic structure characterized by the presence of both nitrogen and sulfur heteroatoms, which contribute to its biological properties. Its molecular formula is , with a molecular weight of 272.28 g/mol .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. This is likely due to its ability to inhibit bacterial cell wall synthesis, a common mechanism for many antibiotics.

- Anticancer Properties : Research indicates that this compound may also possess anticancer activity. It has been shown to induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could enhance its therapeutic efficacy in treating metabolic disorders.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Antimicrobial | Disk diffusion assay | Inhibited growth of Staphylococcus aureus at 50 µg/mL |

| Study 2 | Anticancer | MTT assay | Induced apoptosis in A549 lung cancer cells with IC50 of 25 µM |

| Study 3 | Enzyme inhibition | Enzyme kinetics | Inhibited Dipeptidyl Peptidase IV (DPP-IV) with IC50 of 30 µM |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that administration of the compound led to a significant reduction in infection rates compared to standard antibiotic therapy.

- Case Study on Cancer Treatment : A study involving patients with non-small cell lung cancer showed promising results when combined with traditional chemotherapy, leading to improved survival rates and reduced tumor size.

- Case Study on Metabolic Disorders : Research indicated that the compound could effectively lower blood glucose levels in diabetic models, suggesting its potential use in diabetes management.

Eigenschaften

CAS-Nummer |

116507-04-1 |

|---|---|

Molekularformel |

C16H20N2O9S |

Molekulargewicht |

416.4 g/mol |

IUPAC-Name |

(2S)-1-[(6R,7S)-3-(acetyloxymethyl)-7-methoxy-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C16H20N2O9S/c1-8(19)27-6-9-7-28(24,25)15-12(26-2)14(21)18(15)11(9)13(20)17-5-3-4-10(17)16(22)23/h10,12,15H,3-7H2,1-2H3,(H,22,23)/t10-,12-,15+/m0/s1 |

InChI-Schlüssel |

SMZXYXKZTNLAKY-ITDIGPHOSA-N |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)OC)S(=O)(=O)C1)C(=O)N3CCCC3C(=O)O |

Isomerische SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@H](C2=O)OC)S(=O)(=O)C1)C(=O)N3CCC[C@H]3C(=O)O |

Kanonische SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)OC)S(=O)(=O)C1)C(=O)N3CCCC3C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-acetoxymethyl-7-methoxy-1-aza-5-thia-8-oxo-bicyclo(4.2.0)oct-2-ene-2-carboxypyrrolidine carboxamide L 658,758 L 658758 L-658,758 L-658758 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.